

# JNJ-40929837: Application Notes and Protocols for In Vivo Research

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## Compound of Interest

Compound Name: JNJ-40929837

Cat. No.: B12383383

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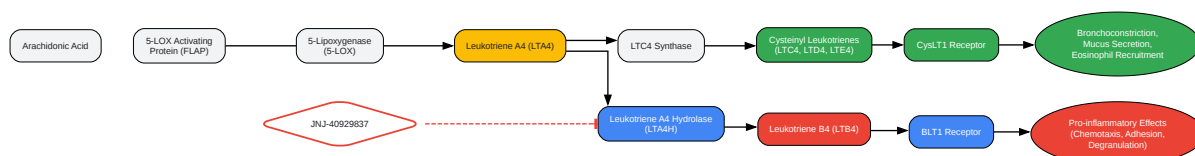
## Introduction

**JNJ-40929837** is a potent, selective, and orally active inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4).[2][3] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, implicating it as a key mediator in a variety of inflammatory diseases.[3][4] This document provides detailed protocols for the in vivo application of **JNJ-40929837** in preclinical research models of inflammatory disease, with a focus on allergic asthma, as well as a representative protocol for subchronic toxicity assessment.

## Mechanism of Action

**JNJ-40929837** exerts its pharmacological effect by specifically binding to and inhibiting the enzymatic activity of LTA4H. This inhibition blocks the synthesis of the pro-inflammatory mediator LTB4.[5] The reduction in LTB4 levels is expected to decrease the recruitment and activation of inflammatory cells at sites of inflammation. Interestingly, LTA4H also possesses an aminopeptidase activity involved in the degradation of the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils. Inhibition of LTA4H can therefore lead to the accumulation of PGP, which may have implications for the overall inflammatory response.[6]

## Signaling Pathway



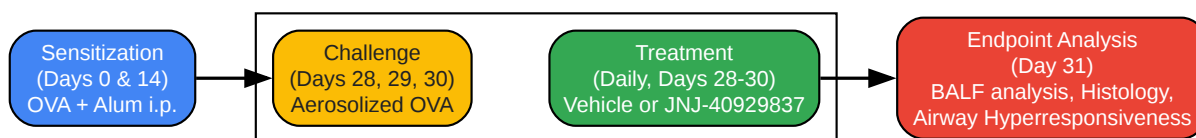
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Caption: LTA4H Signaling Pathway and Point of Inhibition by **JNJ-40929837**.

## In Vivo Efficacy Model: Ovalbumin-Induced Allergic Asthma in Mice

This protocol describes a common model to assess the efficacy of anti-inflammatory compounds in allergic asthma.

## Experimental Workflow



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Caption: Experimental Workflow for the Ovalbumin-Induced Asthma Model.

## Materials

- Animals: Female BALB/c mice, 6-8 weeks old.

- Reagents: Ovalbumin (OVA), Aluminum hydroxide (Alum), Methacholine.
- Test Article: **JNJ-40929837**, vehicle (e.g., 0.5% methylcellulose).

## Protocol

- Sensitization:
  - On days 0 and 14, administer an intraperitoneal (i.p.) injection of 100  $\mu$ L of a solution containing 20  $\mu$ g of OVA emulsified in 2 mg of aluminum hydroxide.[7]
  - The control group receives i.p. injections of phosphate-buffered saline (PBS).[8]
- Challenge:
  - From day 28 to day 30, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes each day in a whole-body exposure chamber.[9]
  - The control group is exposed to an aerosol of PBS.
- Treatment:
  - Administer **JNJ-40929837** or vehicle orally once daily, starting 1 hour before the first OVA challenge on day 28 and continuing until day 30.
  - A suggested dose range for efficacy studies, based on the potent inhibition of LTB<sub>4</sub>, could be 1, 10, and 30 mg/kg.
- Endpoint Analysis (Day 31):
  - Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.
  - Bronchoalveolar Lavage Fluid (BALF) Analysis: Euthanize mice and perform a bronchoalveolar lavage with PBS. Analyze the BALF for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

- Lung Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
- Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

## Expected Quantitative Data

Group	Total Cells in BALF (x10 <sup>5</sup> )	Eosinophils in BALF (x10 <sup>4</sup> )	Airway Resistance (cmH <sub>2</sub> O·s/mL) at 50 mg/mL Methacholine
Naive (PBS)	0.5 ± 0.1	0.1 ± 0.05	1.5 ± 0.2
OVA + Vehicle	5.0 ± 0.8	25.0 ± 4.5	4.5 ± 0.6
OVA + JNJ-40929837 (1 mg/kg)	4.2 ± 0.7	20.0 ± 3.8	3.8 ± 0.5
OVA + JNJ-40929837 (10 mg/kg)	2.5 ± 0.5	10.0 ± 2.1	2.5 ± 0.4
OVA + JNJ-40929837 (30 mg/kg)	1.5 ± 0.3	4.0 ± 1.2	1.8 ± 0.3

Note: The above data are representative and may vary between studies.

## Subchronic Toxicity Study in Rats

**JNJ-40929837** was discontinued due to observed testicular toxicity in rats.<sup>[1]</sup> The following is a representative protocol for a 90-day subchronic oral toxicity study designed to identify such potential toxicities.

## Experimental Workflow



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Caption: Experimental Workflow for a 90-Day Subchronic Toxicity Study.

## Materials

- Animals: Sprague-Dawley rats, 6-8 weeks old, equal numbers of males and females.
- Test Article: **JNJ-40929837**, vehicle.

## Protocol

- Dose Groups:
  - Group 1: Vehicle control.
  - Group 2: Low dose.
  - Group 3: Mid dose.
  - Group 4: High dose.
  - (Optional) Group 5: High-dose recovery group (dosed for 90 days, observed for a further 28 days).
- Administration:
  - Administer **JNJ-40929837** or vehicle orally by gavage once daily for 90 consecutive days.
- In-life Monitoring:
  - Mortality and Morbidity: Check animals twice daily.

- Clinical Observations: Perform detailed clinical observations weekly.
- Body Weight and Food Consumption: Record weekly.
- Ophthalmology: Conduct examinations prior to the start of the study and at termination.
- Hematology and Clinical Chemistry: Collect blood samples at termination (and optionally at an interim time point).
- Terminal Procedures (Day 91):
  - Necropsy: Conduct a full gross necropsy on all animals.
  - Organ Weights: Weigh key organs, including testes and epididymides.
  - Histopathology: Collect a comprehensive set of tissues from all animals, with special attention to the reproductive organs, and preserve them in a suitable fixative for histopathological examination.

## Key Toxicological Endpoints

Parameter	Measurement
Clinical Observations	Changes in behavior, appearance, and signs of toxicity.
Body Weight	Weekly measurements to assess general health.
Organ Weights	Absolute and relative weights of testes and epididymides.
Hematology	Red and white blood cell counts, hemoglobin, hematocrit.
Clinical Chemistry	Liver and kidney function markers.
Histopathology	Microscopic examination of testes for tubular degeneration, atrophy, and effects on spermatogenesis.

## Human Clinical Trial Data (NCT01241422)

A clinical trial in patients with mild atopic asthma evaluated the effects of **JNJ-40929837** in a bronchial allergen challenge model.<sup>[5]</sup>

Treatment Group	Dosing Regimen	Effect on LTB4 Production (ex vivo stimulated whole blood)
JNJ-40929837	100 mg/day for 6 days, 50 mg on day 7	Substantial inhibition
Montelukast	10 mg/day for 6 days	Not applicable
Placebo	Matched placebo	No inhibition

Despite demonstrating target engagement by significantly reducing LTB4 levels, **JNJ-40929837** did not show a significant clinical benefit in attenuating the late asthmatic response to allergen challenge in this study.<sup>[5]</sup>

## Conclusion

**JNJ-40929837** is a valuable research tool for investigating the role of the LTA4H/LTB4 pathway in inflammatory processes. The provided protocols for an in vivo asthma model and a subchronic toxicity study offer a framework for preclinical evaluation. Researchers should be aware of the previously observed testicular toxicity in rats when designing and interpreting studies with this compound.

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